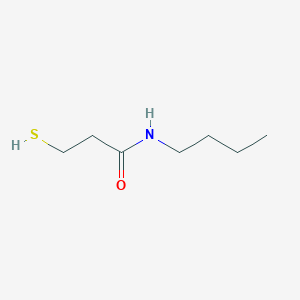![molecular formula C8H14O2 B14370133 [(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde CAS No. 90177-59-6](/img/structure/B14370133.png)
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde is an organic compound with the molecular formula C8H14O2 It consists of a cyclohexane ring with a hydroxyl group and an acetaldehyde group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde typically involves the hydroxylation of cyclohexene followed by the introduction of an acetaldehyde group. One common method is the catalytic hydrogenation of cyclohexene to form cyclohexanol, which is then oxidized to cyclohexanone. The cyclohexanone undergoes a Grignard reaction with ethylmagnesium bromide to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and reagents like ethylmagnesium bromide are commonly used in these processes.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: [(1S,2S)-2-Hydroxycyclohexyl]methanol.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Scientific Research Applications
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can participate in hydrogen bonding and nucleophilic interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde can be compared with other similar compounds such as:
Cyclohexanol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
[(1R,2R)-2-Hydroxycyclohexyl]acetaldehyde: The enantiomer of this compound, which may have different stereochemical properties and biological activities.
Properties
CAS No. |
90177-59-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-[(1S,2S)-2-hydroxycyclohexyl]acetaldehyde |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h6-8,10H,1-5H2/t7-,8-/m0/s1 |
InChI Key |
HSYZDBNVVBCOSJ-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC=O)O |
Canonical SMILES |
C1CCC(C(C1)CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


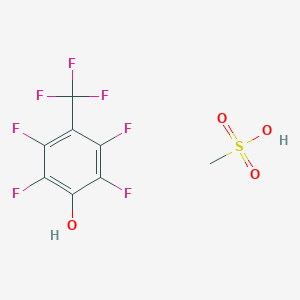

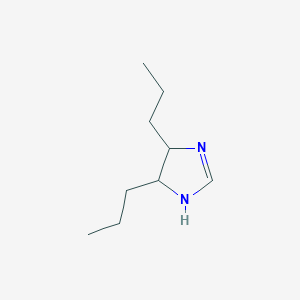
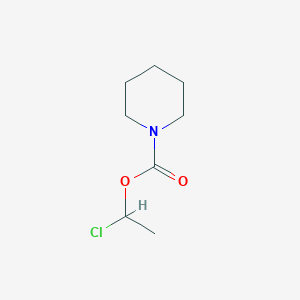
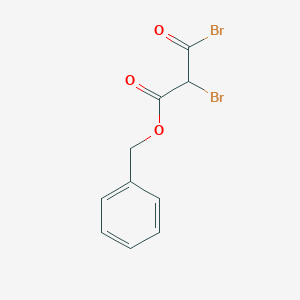
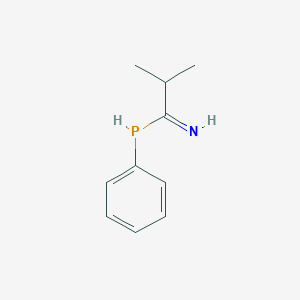
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
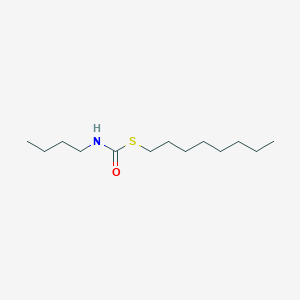
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
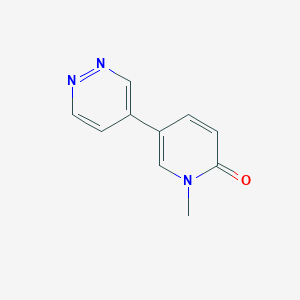
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
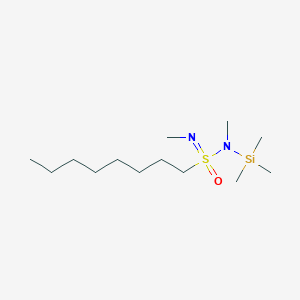
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
